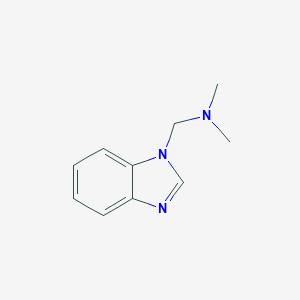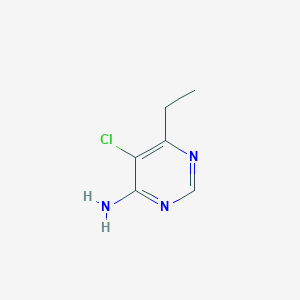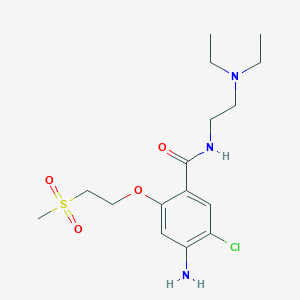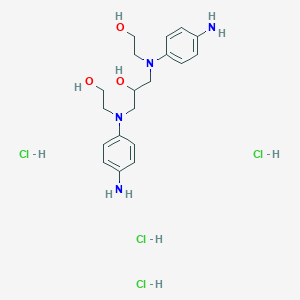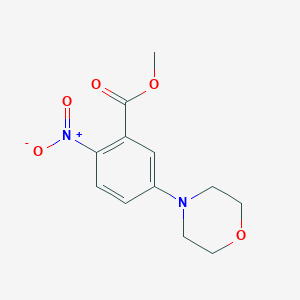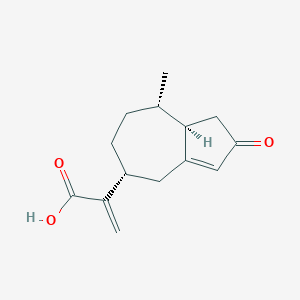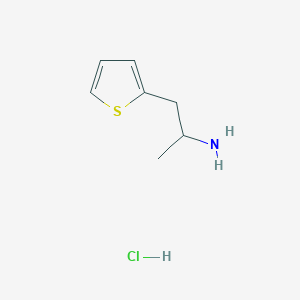
4,4-Dicarboxy-5-pyridoxylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dicarboxy-5-pyridoxylproline (DCPP) is a pyridoxal-5'-phosphate (PLP) derivative that has been widely used in scientific research. It is a powerful tool for studying the mechanism of action of enzymes that use PLP as a cofactor. DCPP has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.
Wirkmechanismus
4,4-Dicarboxy-5-pyridoxylproline acts as a PLP analog and can bind to PLP-dependent enzymes in a similar way to PLP. The binding of 4,4-Dicarboxy-5-pyridoxylproline to enzymes can result in the formation of a Schiff base intermediate, which can undergo various reactions, such as decarboxylation, transamination, and racemization. The reaction mechanism of 4,4-Dicarboxy-5-pyridoxylproline-dependent enzymes is similar to that of PLP-dependent enzymes.
Biochemical and Physiological Effects
4,4-Dicarboxy-5-pyridoxylproline has been shown to have various biochemical and physiological effects. It can inhibit the activity of PLP-dependent enzymes by binding to the active site of the enzyme. 4,4-Dicarboxy-5-pyridoxylproline can also affect the conformation of enzymes, resulting in changes in enzyme activity. 4,4-Dicarboxy-5-pyridoxylproline has been shown to have an inhibitory effect on the growth of cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
4,4-Dicarboxy-5-pyridoxylproline has several advantages for lab experiments. It is a stable PLP analog that can be easily synthesized and purified. 4,4-Dicarboxy-5-pyridoxylproline can be used to study the mechanism of action of PLP-dependent enzymes without the need for radioactive isotopes. However, 4,4-Dicarboxy-5-pyridoxylproline has some limitations, such as its inability to mimic the binding of PLP to enzymes completely. 4,4-Dicarboxy-5-pyridoxylproline can also inhibit the activity of non-PLP-dependent enzymes, leading to nonspecific effects.
Zukünftige Richtungen
There are several future directions for the use of 4,4-Dicarboxy-5-pyridoxylproline in scientific research. One direction is the development of 4,4-Dicarboxy-5-pyridoxylproline-based inhibitors for PLP-dependent enzymes. 4,4-Dicarboxy-5-pyridoxylproline can also be used to study the effect of mutations on enzyme activity and the binding of PLP to enzymes. The development of 4,4-Dicarboxy-5-pyridoxylproline-based sensors for PLP-dependent enzymes is another potential direction. 4,4-Dicarboxy-5-pyridoxylproline can also be used in combination with other PLP analogs to study the reaction mechanism of PLP-dependent enzymes.
Synthesemethoden
4,4-Dicarboxy-5-pyridoxylproline can be synthesized using various methods, including the reaction of L-proline with pyridoxal-5'-phosphate and the reaction of L-proline with pyridoxal followed by oxidation. The latter method is more commonly used due to its simplicity and high yield. The reaction involves the oxidation of pyridoxal to pyridoxal-5'-phosphate using H2O2, followed by the reaction of the resulting pyridoxal-5'-phosphate with L-proline in the presence of EDCI and DMAP. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4,4-Dicarboxy-5-pyridoxylproline has been extensively used in scientific research as a PLP analog. It is a powerful tool for studying the mechanism of action of enzymes that use PLP as a cofactor. 4,4-Dicarboxy-5-pyridoxylproline can be used to investigate the reaction mechanism of PLP-dependent enzymes, such as aminotransferases, decarboxylases, and racemases. 4,4-Dicarboxy-5-pyridoxylproline can also be used to study the binding of PLP to enzymes and the effect of mutations on enzyme activity.
Eigenschaften
CAS-Nummer |
126706-35-2 |
|---|---|
Produktname |
4,4-Dicarboxy-5-pyridoxylproline |
Molekularformel |
C14H16N2O8 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
5-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
BZXXHPRNZPEDLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
Synonyme |
4,4-dicarboxy-5-pyridoxylproline DCPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




